molecular formula C10H13F3N4O B3208843 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine CAS No. 1053657-92-3

6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine

Cat. No. B3208843
CAS RN: 1053657-92-3
M. Wt: 262.23 g/mol
InChI Key: DRKFKCSUNOAHBG-UHFFFAOYSA-N
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Description

“6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine” is a chemical compound. It is related to “Methyl (6-morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” which has a molecular formula of C13H15F3N2O3S and a molecular weight of 336.33 g/mol. It is also related to “(6-Morpholin-4’-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acethydrazide” with a molecular formula of C12H15F3N4O2S .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine, focusing on six unique fields:

Pharmaceutical Research

6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine is extensively studied for its potential in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Researchers explore its efficacy in treating conditions such as cancer, inflammation, and infectious diseases .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests or weeds makes it a valuable candidate for developing environmentally friendly agricultural chemicals. Studies focus on its effectiveness, safety, and environmental impact.

Material Science

The unique properties of 6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine make it useful in material science. It is used in the synthesis of advanced materials, including polymers and nanomaterials. Researchers explore its role in enhancing the properties of these materials, such as improving their thermal stability, mechanical strength, and chemical resistance .

properties

IUPAC Name

[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)7-5-8(16-14)15-9(6-7)17-1-3-18-4-2-17/h5-6H,1-4,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKFKCSUNOAHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192238
Record name 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholin-4-yl-4-(trifluoromethyl)-2-pyridylhydrazine

CAS RN

1053657-92-3
Record name 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[6-Hydrazinyl-4-(trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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